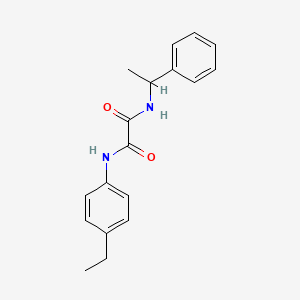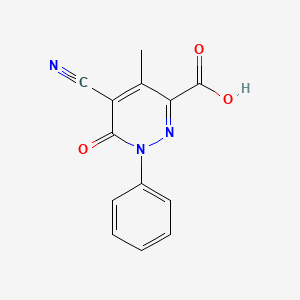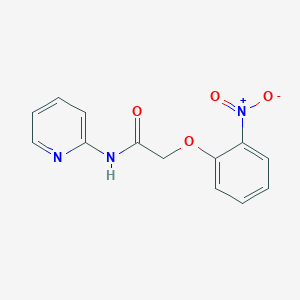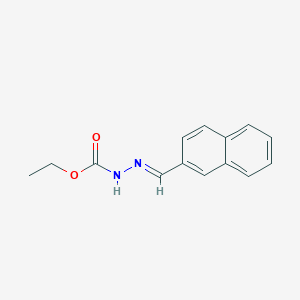![molecular formula C12H10N2O2 B11107772 2-ethyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11107772.png)
2-ethyl[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl1benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with an intriguing structure. Let’s break it down:
-
Benzofuro[3,2-d]pyrimidin-4(3H)-one : This core structure consists of a benzofuran fused with a pyrimidine ring. The “4(3H)-one” indicates that the oxygen atom is part of a ketone functional group at position 4.
-
2-Ethyl : The ethyl group (CH₃CH₂-) is attached to the benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold at position 2.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route is through cyclization reactions. For example, starting from appropriate precursors, you can form the benzofuran and pyrimidine rings, followed by ketone formation at position 4.
Industrial Production:: While there isn’t a widely established industrial method for producing this specific compound, research efforts continue to explore efficient and scalable synthetic routes.
Chemical Reactions Analysis
Reactivity::
- Oxidation : The ketone group can undergo oxidation reactions.
- Reduction : Reduction of the ketone can yield the corresponding alcohol.
- Substitution : Substituents on the benzofuran or pyrimidine rings can participate in substitution reactions.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The specific products depend on the reaction conditions and substituents. For instance, reduction of the ketone could yield the corresponding alcohol.
Scientific Research Applications
- Medicine : It might exhibit biological activity, including antimicrobial or antitumor effects.
- Chemistry : Researchers explore its reactivity and use it as a building block for more complex molecules.
- Industry : If scalable synthesis methods are developed, it could find applications in materials science or pharmaceuticals.
Mechanism of Action
The exact mechanism remains an active area of research. It could interact with specific cellular targets, affecting pathways related to cell growth, metabolism, or signaling.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-ethyl-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H10N2O2/c1-2-9-13-10-7-5-3-4-6-8(7)16-11(10)12(15)14-9/h3-6H,2H2,1H3,(H,13,14,15) |
InChI Key |
MKBGYAFFDQAUNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1)OC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B11107689.png)
![N'-[(4-nitrophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B11107709.png)

![N-(5-Chloro-2-methylphenyl)-4-methyl-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11107724.png)
![2-fluoro-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11107732.png)
![N-(1-{(2E)-2-[1-(3,4-dimethoxyphenyl)propylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B11107733.png)
![N',N''-[benzene-1,2-diyldi(Z)methylylidene]bis[2-(4-bromonaphthalen-1-yl)acetohydrazide]](/img/structure/B11107740.png)

![(3Z)-3-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11107748.png)

![N-(2,3-Dimethylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11107764.png)



